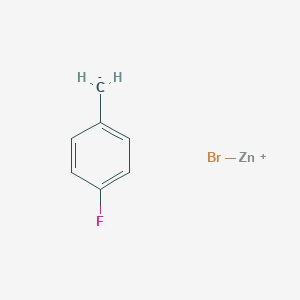![molecular formula C23H20N4OS B12582293 2-[(3-Cyano-7-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12582293.png)
2-[(3-Cyano-7-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Cyano-7-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide is a complex organic compound that features both quinoline and indole moieties These structures are known for their significant biological activities and are often found in various pharmacologically active compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Cyano-7-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the quinoline and indole intermediates separately, followed by their coupling through a sulfanyl linkage.
Quinoline Intermediate Synthesis: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Indole Intermediate Synthesis: The indole moiety can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Coupling Reaction: The final step involves coupling the quinoline and indole intermediates through a sulfanyl linkage, typically using a thiol reagent and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The aromatic rings in the quinoline and indole moieties can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted quinoline and indole derivatives.
Aplicaciones Científicas De Investigación
2-[(3-Cyano-7-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-[(3-Cyano-7-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide is not fully understood but is believed to involve multiple molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to various biological effects.
Pathways: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
2-[(3-Cyano-7-methyl-2-quinolinyl)sulfanyl]acetamide: Lacks the indole moiety.
N-[2-(1H-indol-3-yl)ethyl]acetamide: Lacks the quinoline moiety.
2-[(3-Cyano-7-methyl-2-quinolinyl)sulfanyl]-N-phenylacetamide: Contains a phenyl group instead of the indole moiety.
Uniqueness
The uniqueness of 2-[(3-Cyano-7-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide lies in its combined quinoline and indole structures, which confer a unique set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C23H20N4OS |
|---|---|
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
2-(3-cyano-7-methylquinolin-2-yl)sulfanyl-N-[2-(1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C23H20N4OS/c1-15-6-7-16-11-18(12-24)23(27-21(16)10-15)29-14-22(28)25-9-8-17-13-26-20-5-3-2-4-19(17)20/h2-7,10-11,13,26H,8-9,14H2,1H3,(H,25,28) |
Clave InChI |
KBORMSVFKNTPEX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NC(=C(C=C2C=C1)C#N)SCC(=O)NCCC3=CNC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


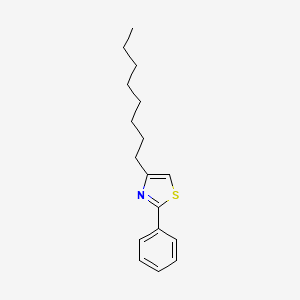
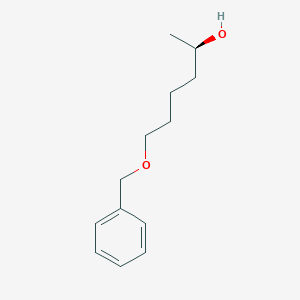
![3-(Dodecyloxy)-6-[(4-heptylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12582224.png)

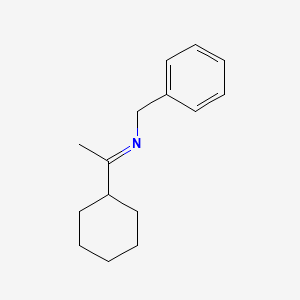
![1-[3-(4-Chlorophenyl)prop-2-en-1-yl]piperidin-4-one](/img/structure/B12582248.png)

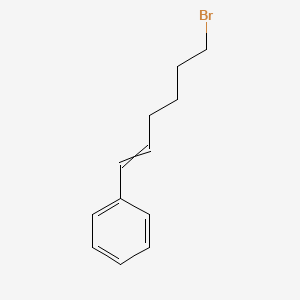
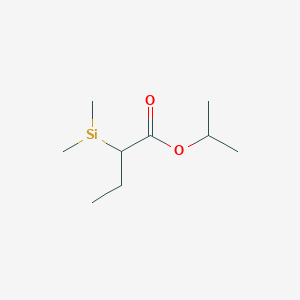
![Benzaldehyde, 4-[2-[5-(hydroxymethyl)-2-pyridinyl]ethoxy]-](/img/structure/B12582274.png)
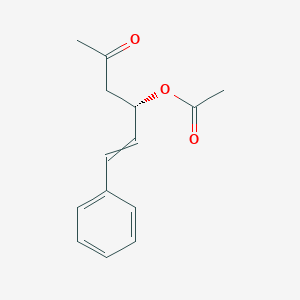
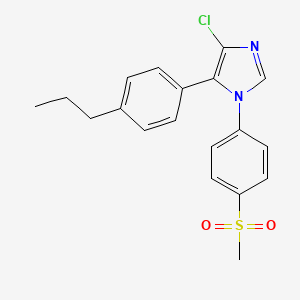
![Acetamide,N-cycloheptyl-2-[(8-ethyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12582298.png)
